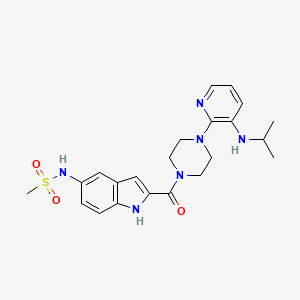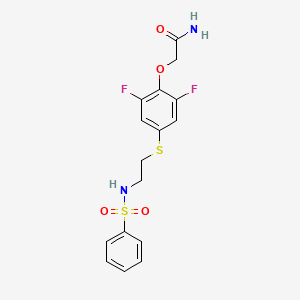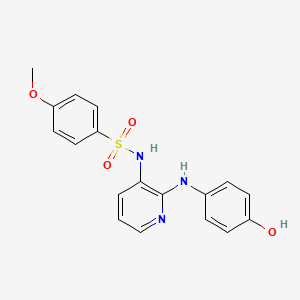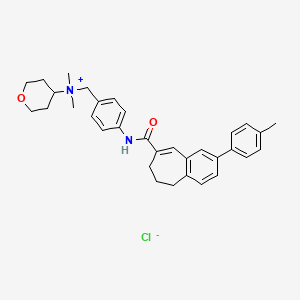
TAK-779
Vue d'ensemble
Description
TAK-779 is an antagonist of chemokine receptor 5 (CCR5), CCR2b, and CXC chemokine receptor 3 (CXCR3). It inhibits CCR5 and CXCR3 (IC50s = 236 and 369 nM, respectively, for mouse recombinant receptors expressed in 2B4 T cells) and CCR5 and CCR2b (IC50s = 1.4 and 27 nM, respectively, for human recombinant receptors expressed in CHO cells). This compound inhibits the replication of clinical isolates of R5, but not X4, HIV-1 in human peripheral blood mononuclear cells (PBMCs; EC50s = 1.6-3.5 and >20,000 nM, respectively). This compound (250 mg/animal per day) inhibits ovalbumin-induced increases in CCR5, CXCR3, IFN-γ, and TNF-α expression in mouse lung, as well as the number of total cells, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF), in a mouse model of asthma. It also increases intestinal allograft survival in a rat model of small intestine transplantation when administered at a dose of 10 mg/kg per day.
This compound is a highly potent and selective nonpeptide CCR5 antagonist with a IC50 value of 1.4 nM in the binding assay, this compound also inhibited the replication of macrophage (M)-tropic HIV-1 (Ba-L strain) in both MAGI-CCR5 cells and PBMCs with EC50 values of 1.2 and 3.7 nM, respectively. IC50 value: 1.4 nM Target: CCR5in vitro: this compound, a nonpeptide compound with a small molecular weight (Mr 531.13), antagonized the binding of RANTES (regulated on activation, normal T cell expressed and secreted) to CCR5-expressing Chinese hamster ovary cells and blocked CCR5-mediated Ca2+ signaling at nanomolar concentrations. The inhibition of beta-chemokine receptors by this compound appeared to be specific to CCR5 because the compound antagonized CCR2b to a lesser extent but did not affect CCR1, CCR3, or CCR4. Consequently, this compound displayed highly potent and selective inhibition of R5 HIV-1 replication without showing any cytotoxicity to the host cells. The compound inhibited the replication of R5 HIV-1 clinical isolates as well as a laboratory strain at a concentration of 1.6-3.7 nM in peripheral blood mononuclear cells, though it was totally inactive against T-cell line-tropic (CXCR4-using or X4) HIV-1. This compound inhibits HIV-1 replication at the membrane fusion stage by blocking the interaction of the viral surface glycoprotein gp120 with CCR5. in vivo: Small intestines from DA rats were heterotopically transplanted into LEW rats. The recipients were treated with FK506 (1mg/kg/day, day 0-5) and this compound (10mg/kg/day, day 0-10).
Applications De Recherche Scientifique
Inhibition du VIH
TAK-779 est connu pour inhiber le virus de l'immunodéficience humaine (VIH) en bloquant le récepteur des chimiokines C-C de type 5 (CCR5). Il inhibe efficacement et sélectivement le VIH-1 de type R5, avec des EC50 et EC90 de 1,2 nM et 5,7 nM, respectivement, dans les cellules MAGI-CCR5 .
Prévention de l'athérosclérose
This compound joue également un rôle dans la prévention de la formation de lésions athéroscléreuses. Il le fait en inhibant les cellules T auxiliaires 1 d'entrer dans la plaque .
Inhibition de l'interaction CCL5-CCR5
This compound a été utilisé pour inhiber l'interaction entre le ligand 5 de la chimiokine CC (CCL5) et le CCR5 in vitro dans des tests de cytotoxicité des cellules tueuses naturelles (NK) .
Blocage des canaux Panx-1
This compound a été utilisé comme un bloqueur du CCR5 pour étudier ses effets et pour évaluer l'ouverture des canaux Panx-1 sur les cellules mononucléaires du sang périphérique (CMSP) isolées de personnes infectées par le VIH .
Traitement du syndrome de détresse respiratoire aiguë (SDRA)
This compound s'est montré prometteur dans le traitement du SDRA. Il a été constaté qu'il prévient les dommages alvéolaires diffus du poumon dans un modèle murin de SDRA .
Traitement des syndromes d'hyperinflammation induits par les virus
This compound peut être plus efficace que la dexaméthasone ou l'anticorps thérapeutique anti-IL6R tocilizumab dans le traitement des syndromes d'hyperinflammation induits par les virus, y compris le COVID-19 .
Mécanisme D'action
Target of Action
TAK-779 is a potent and selective nonpeptide antagonist of CCR5 and CXCR3 . These receptors are chemokine receptors expressed on leukocytes, especially T-helper 1 cells, and are involved in the recruitment of these cells to sites of inflammation .
Mode of Action
This compound blocks the interaction of HIV gp120 with the CCR5 co-receptor . The binding site is localized in a CCR5 transmembrane cavity formed by the 1, 2, 3, and 7 co-receptor transmembrane regions . This blocking action effectively inhibits the replication of R5 strains of HIV-1 .
Biochemical Pathways
This compound affects the pathways involving the CCR5 and CXCR3 receptors. In a murine model of the acute respiratory distress syndrome, this compound was shown to prevent diffuse alveolar damage of the lung by reducing peribronchial and perivascular mononuclear infiltration .
Pharmacokinetics
This compound has been studied in healthy monkeys at doses ranging from 0.03-100 mg/kg . The pharmacokinetics and exposure-effect relationship for NK cells, B cells, and T cells were characterized. NK cell depletion was identified as the most sensitive pharmacodynamic effect of this compound . This compound has little oral bioavailability .
Result of Action
This compound’s action results in the reduction of CD4 and CD8 T cells in peripheral blood and in mediastinal lymph nodes compared with control-treated animals . It also reduces the level of serum cytokines and chemokines in animals with diffuse alveolar damage, including CCR5 ligands MIP-1α/β, MCP-1, and CCL5 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammation and the specific immune status of the individual. For instance, in the context of viral pneumonitis, this compound has been shown to prevent diffuse alveolar damage of the lung .
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride plays a crucial role in biochemical reactions by inhibiting the interaction between chemokines and their receptors. Specifically, it binds to CCR5 and CXCR3 with high affinity, thereby preventing the binding of natural ligands such as macrophage inflammatory proteins (MIP-1α and MIP-1β) and regulated on activation, normal T cell expressed and secreted (RANTES). This inhibition effectively blocks the downstream signaling pathways that are typically activated by these chemokines .
Cellular Effects
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride exerts significant effects on various cell types and cellular processes. In immune cells, it reduces the migration and infiltration of T-helper cells, macrophages, and dendritic cells into inflamed tissues. This reduction in cell migration is particularly beneficial in conditions such as asthma and autoimmune diseases, where excessive immune cell infiltration contributes to disease pathology . Additionally, the compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of action of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride involves its binding to the transmembrane regions of CCR5 and CXCR3. This binding prevents the conformational changes required for receptor activation and subsequent signal transduction. By blocking these receptors, the compound inhibits the chemokine-induced activation of downstream signaling pathways, such as those involving G-proteins and second messengers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its inhibitory effects on chemokine receptors, resulting in sustained reductions in immune cell migration and cytokine production .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune cell infiltration without causing significant adverse effects. At higher doses, some toxic effects have been observed, including liver and kidney toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is transported and distributed via specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as inflamed tissues and immune cells. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is primarily within the plasma membrane, where it interacts with chemokine receptors. This localization is crucial for its inhibitory effects on receptor signaling. Additionally, the compound may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .
Propriétés
IUPAC Name |
dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O2.ClH/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32;/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIBWXVQVFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229005-80-5 | |
| Record name | N-[[4-[[[6,7-Dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl]carbonyl]amino]phenyl]methyl]tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229005-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAK 779 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229005805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-779 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQW1Y9KIIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TAK-779?
A1: this compound acts as a potent antagonist for the chemokine receptors CCR5 and CXCR3. [, , ] This means it binds to these receptors and blocks the binding of their natural chemokine ligands, preventing downstream signaling.
Q2: What are the primary chemokine ligands for CCR5 and CXCR3?
A2: CCR5's primary ligands are RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). [, ] CXCR3 primarily binds to the chemokines CXCL9, CXCL10, and CXCL11. []
Q3: How does this compound impact HIV-1 infection?
A3: this compound potently inhibits the replication of CCR5-tropic (R5) HIV-1 strains by blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 coreceptor on the surface of host cells. [, , ] This prevents the virus from entering and infecting the host cells.
Q4: Does this compound affect CXCR4-using (X4) HIV-1 strains?
A4: No, this compound does not inhibit the replication of X4 HIV-1 strains. [, ] These strains utilize the CXCR4 coreceptor for entry, and this compound specifically targets CCR5 and CXCR3.
Q5: How does this compound impact atherogenesis?
A5: In studies using LDL receptor-deficient mice, this compound significantly reduced the formation of atherosclerotic lesions in the aortic root and carotid arteries. [, , ] This effect is attributed to the drug's ability to block the influx of T-helper 1 (Th1) cells into the plaque, likely by antagonizing CCR5 and CXCR3 on these cells.
Q6: What other inflammatory conditions might be impacted by this compound's mechanism?
A6: Research suggests that this compound might have therapeutic potential in inflammatory conditions where CCR5 and CXCR3 are involved. Examples include acute respiratory distress syndrome (ARDS), cardiac allograft vasculopathy, and inflammatory bowel disease. [, , ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C33H40N3O2Cl. [] Its molecular weight is 531.13 g/mol. []
Q8: Have computational methods been used to study this compound and its interactions?
A8: Yes, computational studies, including molecular docking and homology modeling, have been used to understand the binding mode of this compound and other CCR5 antagonists within the CCR5 binding pocket. [, ]
Q9: How does the 4-methylphenyl moiety of this compound influence its activity?
A9: Modifications of the 4-methylphenyl moiety of this compound were investigated using Suzuki-Miyaura cross-coupling reactions to identify analogs with improved CCR5 binding affinity. []
Q10: How does the quaternary ammonium structure of this compound relate to its properties?
A10: The quaternary ammonium structure of this compound is implicated in its poor oral bioavailability. Researchers developed TAK-652, an orally bioavailable derivative of this compound, by modifying this structural feature. []
Q11: What is known about the oral bioavailability of this compound?
A11: this compound has poor oral bioavailability, limiting its clinical development. [] This led to the development of TAK-652, a derivative with improved oral bioavailability.
Q12: What is the pharmacokinetic profile of TAK-652, the orally bioavailable derivative of this compound?
A12: TAK-652 shows favorable pharmacokinetics in humans with a plasma concentration of 9.1 nM even 24 hours after a single 25 mg oral dose. []
Q13: How effective is this compound in inhibiting HIV-1 replication in vitro?
A13: this compound demonstrates potent in vitro activity against R5 HIV-1, with reported 50% inhibitory concentration (IC50) values in the low nanomolar to picomolar range. [, , ]
Q14: Are there any animal model studies demonstrating the efficacy of this compound?
A14: Yes, this compound has shown efficacy in various animal models, including models of atherosclerosis, cardiac allograft vasculopathy, acute respiratory distress syndrome, and inflammatory bowel disease. [, , , , , ]
Q15: Can HIV-1 develop resistance to this compound?
A15: Yes, HIV-1 can develop resistance to this compound through mutations in the viral envelope glycoprotein gp120. [, ] These mutations often cluster in the V3 loop region, which is crucial for coreceptor binding.
Q16: Have any drug delivery strategies been explored for this compound?
A17: One study explored conjugating a fragment of this compound (SDC-1721) to gold nanoparticles to enhance its inhibitory activity against HIV-1. [, ] This suggests that multivalent presentation of this compound or its derivatives might improve its efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
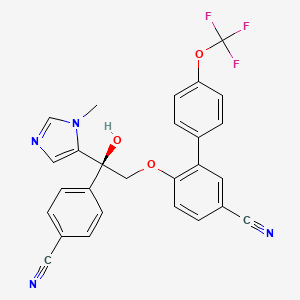
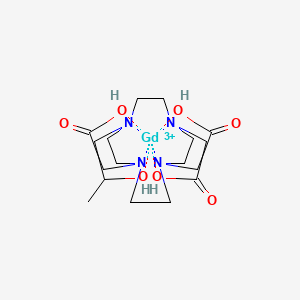
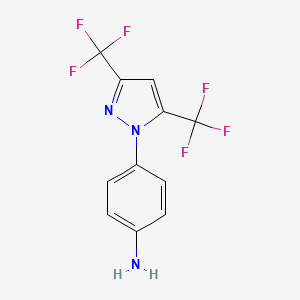
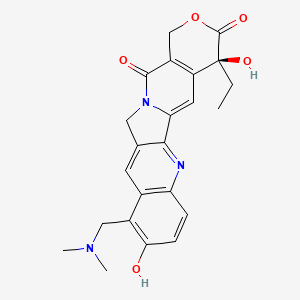
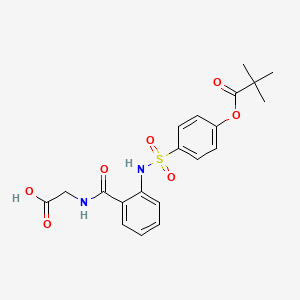
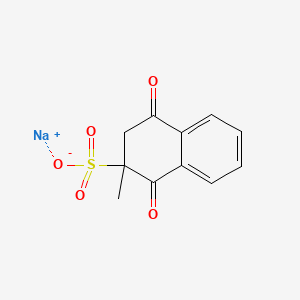
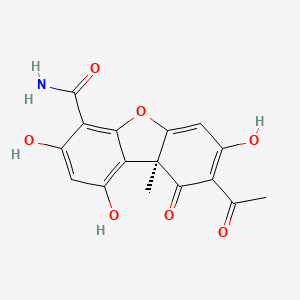

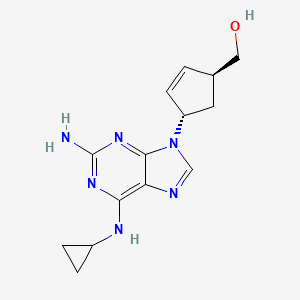
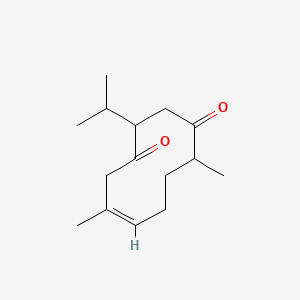
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
